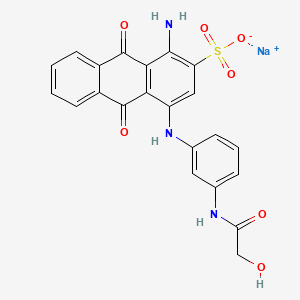
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups, which contribute to its reactivity and solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by nitration and reduction to introduce the amino group. The final steps involve the coupling of the hydroxyacetylamino phenyl group and the formation of the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives.
科学研究应用
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
Anthracene-2-sulfonic acid: Lacks the amino and hydroxyacetylamino phenyl groups, making it less reactive.
1-Aminoanthracene: Does not have the sulfonic acid group, affecting its solubility and reactivity.
Anthraquinone derivatives: Similar in structure but differ in oxidation state and functional groups.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
属性
CAS 编号 |
72829-39-1 |
|---|---|
分子式 |
C22H16N3NaO7S |
分子量 |
489.4 g/mol |
IUPAC 名称 |
sodium;1-amino-4-[3-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-4-3-5-12(8-11)25-17(27)10-26)18-19(20)22(29)14-7-2-1-6-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1 |
InChI 键 |
QVPXAKZCTGSXNV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

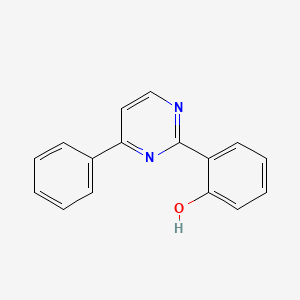
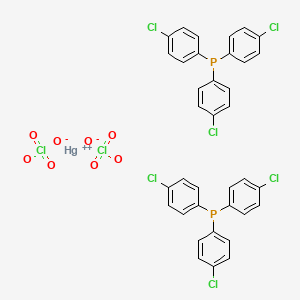
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
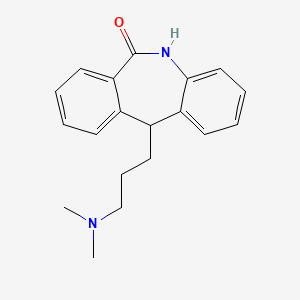
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
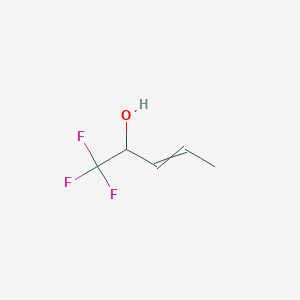
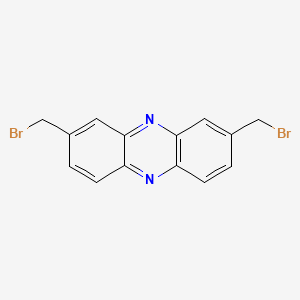
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
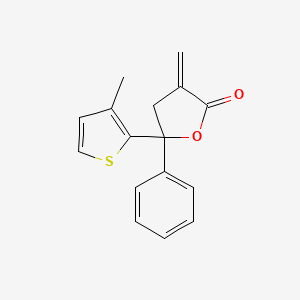
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


